4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol
Description
Discovery and Development Timeline
The discovery and development of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol can be traced to systematic screening efforts conducted in the early 2000s, when researchers began exploring commercially available compound libraries for novel antimicrobial activities. The initial identification of piperidinol-based compounds with interesting biological properties emerged from direct anti-tuberculosis screening of commercially available compound libraries, which revealed the therapeutic potential of this chemical scaffold. This discovery represented a significant departure from traditional single-enzyme screening approaches, demonstrating the value of phenotypic screening in identifying novel bioactive compounds.
The subsequent development timeline involved systematic structure-activity relationship studies designed to optimize the initial lead compounds. Through parallel synthesis approaches, researchers generated focused libraries of related compounds, leading to the identification of several promising derivatives with enhanced biological activity. The optimization process involved careful consideration of substituent effects, stereochemical factors, and physicochemical properties, ultimately leading to the development of compounds with improved therapeutic indices and better overall drug-like characteristics.
The development trajectory of this compound reflects the evolution of modern drug discovery methodologies, incorporating elements of combinatorial chemistry, high-throughput screening, and systematic medicinal chemistry optimization. The progression from initial hit identification to optimized lead compounds demonstrates the iterative nature of drug development, where each round of synthesis and biological evaluation provides insights that guide subsequent design efforts.
Position within Fluorinated Piperidine Chemical Space
The compound 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol occupies a unique position within the broader chemical space of fluorinated piperidines, representing a specific subset of molecules that combine the structural features of piperidine heterocycles with the distinctive properties of trifluoromethoxy aromatic systems. This positioning is significant because it represents the convergence of two important areas of medicinal chemistry: nitrogen heterocycle chemistry and fluorine chemistry, both of which have proven instrumental in the development of therapeutically active compounds.
Within the fluorinated piperidine family, this compound is distinguished by its specific substitution pattern, which features a trifluoromethoxy group attached to a phenyl ring at the para position, with the phenyl ring directly connected to the piperidine ring at the 4-position through a quaternary carbon center bearing a hydroxyl group. This structural arrangement creates a unique three-dimensional architecture that influences both the compound's physicochemical properties and its potential biological activities.
The strategic importance of this compound within fluorinated piperidine chemical space is further emphasized by its relationship to other bioactive molecules in this class. Fluorinated piperidines have demonstrated significant utility in pharmaceutical applications, with numerous examples of marketed drugs containing fluorinated piperidine substructures. The specific trifluoromethoxy substitution pattern present in this compound represents a relatively underexplored region of chemical space, making it particularly valuable for medicinal chemistry applications.
| Structural Feature | Chemical Significance | Biological Implications |
|---|---|---|
| Piperidine Core | Conformational flexibility | Enhanced receptor binding |
| Quaternary Carbon | Structural rigidity | Improved metabolic stability |
| Trifluoromethoxy Group | High electronegativity | Modified lipophilicity |
| Phenyl Substitution | Aromatic interactions | π-π stacking potential |
Historical Research Trajectory and Significance
The historical research trajectory of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol reflects the broader evolution of structure-based drug design and the increasing sophistication of synthetic organic chemistry methods. The initial research focus centered on the compound's antimicrobial properties, particularly its activity against tuberculosis, which emerged from systematic screening of compound libraries designed around pharmacologically active scaffolds. This early work established the fundamental structure-activity relationships that would guide subsequent optimization efforts.
The research trajectory expanded significantly as investigators recognized the broader potential of this chemical scaffold beyond its initial antimicrobial applications. The development of improved synthetic methodologies represented a crucial advancement, enabling more efficient access to this compound and related analogs. These synthetic improvements included the development of more environmentally friendly processes, higher-yielding reactions, and methods that avoided the use of expensive catalysts, making the compound more accessible for research applications.
The significance of this compound within the broader context of medicinal chemistry research extends beyond its specific biological activities to encompass its role as a model system for understanding fluorinated aromatic chemistry and its applications in drug design. The systematic study of this compound has contributed valuable insights into the effects of fluorine substitution on molecular properties, including conformational preferences, metabolic stability, and binding interactions with biological targets.
Contemporary research directions have focused on expanding the synthetic accessibility of this compound through the development of novel methodologies, including palladium-catalyzed hydrogenation approaches that enable the efficient conversion of fluorinated pyridine precursors to the corresponding piperidine derivatives. These methodological advances have opened new avenues for the preparation of fluorinated piperidines with diverse substitution patterns, significantly expanding the accessible chemical space for drug discovery applications.
Nomenclature and Classification Systems
The nomenclature and classification of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol reflects the systematic approach to chemical naming that has evolved to accommodate the increasing complexity of modern synthetic molecules. The compound is officially designated with the Chemical Abstracts Service registry number 871112-40-2, providing a unique identifier that facilitates database searches and regulatory documentation. This systematic identification is crucial for maintaining accurate records across different research institutions and commercial suppliers.
According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name systematically describes its structural features, beginning with the core piperidine ring system and specifying the substitution pattern. The designation "4-piperidinol" indicates the presence of a hydroxyl group at the 4-position of the piperidine ring, while the qualifier "4-[4-(trifluoromethoxy)phenyl]" describes the phenyl substituent bearing a trifluoromethoxy group at the para position.
Alternative naming systems and synonyms for this compound include various representations that emphasize different structural aspects. These alternative names include "4-Piperidinol, 4-[4-(trifluoromethoxy)phenyl]-" and "4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride" when referring to the salt form. The systematic use of these naming conventions ensures consistency across scientific literature and commercial databases.
The classification of this compound within broader chemical taxonomy systems places it in several important categories. It belongs to the class of organic compounds known as piperidines, which are six-membered saturated nitrogen heterocycles. More specifically, it is classified as a piperidinol due to the presence of the hydroxyl functional group, and further categorized as an aryl-substituted piperidine due to the phenyl ring attachment. The presence of the trifluoromethoxy group places it within the important category of organofluorine compounds, which have gained increasing prominence in pharmaceutical applications due to their unique properties and biological activities.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLHZSOJRVCATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678273 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871112-40-2 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl derivative. One common approach is the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine under reductive conditions to form the piperidinol core.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It can serve as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- The 4-OCF₃ group in the target compound enhances tyrosinase inhibitory activity compared to 4-F or 2-CF₃ analogs .
- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) improve metabolic stability and binding to hydrophobic enzyme pockets .
Halogen vs. The 4-OCF₃ group provides a balance between lipophilicity and hydrogen-bonding capacity, making it superior in enzyme-targeted applications .
Physicochemical Properties
- Solubility : The target compound exhibits good solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), similar to analogs with -CF₃ or -Cl substituents .
- Melting Points : Analogs with hydrochloride or hydrobromide salts (e.g., compound 8 in ) show higher melting points (285°C) due to ionic interactions .
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is a chemical compound belonging to the piperidine class, characterized by a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H15F3NO
- Molecular Weight : 281.7 g/mol
- CAS Number : 1085946-41-3
- Purity : ≥95%
The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and biological interactions, making it an interesting candidate for drug development.
The biological activity of 4-[4-(trifluoromethoxy)phenyl]-4-piperidinol primarily involves its interaction with various molecular targets:
- Opioid Receptors : The compound exhibits binding affinity for μ-opioid receptors, which are crucial in pain modulation pathways. Its interaction with these receptors can lead to analgesic effects, making it a candidate for pain management therapies.
- Tyrosine Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cellular signaling pathways. This inhibition could have implications in treating neoplastic diseases where aberrant kinase activity is prevalent .
Analgesic Properties
Research indicates that 4-[4-(trifluoromethoxy)phenyl]-4-piperidinol may possess analgesic properties comparable to established opioid analgesics. A study demonstrated that this compound effectively reduced pain responses in animal models, suggesting its potential utility in chronic pain management.
Anti-inflammatory Effects
In addition to analgesia, the compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways, potentially reducing cytokine release and inflammation markers in vitro. Such properties could be beneficial for conditions like arthritis or other inflammatory diseases.
Study on Pain Management
A recent study evaluated the efficacy of 4-[4-(trifluoromethoxy)phenyl]-4-piperidinol in a rat model of neuropathic pain. The results indicated significant pain relief compared to control groups, with minimal side effects typically associated with opioid use. The study highlighted the compound's potential as a safer alternative for chronic pain treatment.
Inhibition of Tumor Growth
Another investigation focused on the compound's role as a tyrosine kinase inhibitor. In vitro assays demonstrated that it could inhibit cell proliferation in cancer cell lines associated with excessive kinase activity. The findings suggest that further exploration into its anticancer properties is warranted .
Comparative Analysis with Related Compounds
This table illustrates how variations in chemical structure can lead to differing biological activities.
Q & A
Q. What are the standard synthetic routes for 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, similar piperidine derivatives are synthesized via condensation of aromatic acid chlorides with piperidine precursors, followed by hydroxylation or functional group interconversion . Key optimization strategies include:
- Temperature control : Maintaining reactions at 60–80°C to avoid side products.
- Catalyst selection : Using palladium catalysts for trifluoromethoxy group introduction, as seen in analogous aryl-piperidine syntheses .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) improves purity, with yields ranging from 71% to 83% in structurally related compounds .
Q. Which analytical techniques are critical for confirming the structure and purity of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring geometry and substituent positions. For example, δ 1.5–2.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (aromatic protons) are typical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.12 for C₁₃H₁₆F₃NO₂) .
- Melting point analysis : Consistency with literature values (e.g., 220–293°C for related trifluoromethylphenyl-piperidinol derivatives) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. This necessitates:
- Solvent selection for biological assays : Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity .
- Crystallization strategies : Ethanol/water mixtures (3:1) for recrystallization to enhance purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol for enhanced pharmacological activity?
SAR studies focus on:
- Trifluoromethoxy group positioning : Para-substitution on the phenyl ring improves metabolic stability compared to ortho/meta positions .
- Piperidine ring modifications : Introducing bulky groups (e.g., adamantyl) at the 4-position enhances receptor binding affinity, as demonstrated in opioid receptor ligands .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like serotonin transporters (SERT), guiding rational design .
Q. How should researchers address contradictions in biological activity data across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, temperature) or off-target effects. Mitigation strategies include:
- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP accumulation) to cross-verify results .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a confounding factor .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?
Key approaches include:
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (%fu), critical for dose adjustment .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- In vivo PK studies : Administer IV/PO doses in rodent models, with LC-MS/MS quantification of plasma concentrations over time .
Q. How can researchers resolve synthetic challenges such as low yields in hydroxylation steps?
Common issues and solutions:
- Oxidative hydroxylation : Replace harsh oxidants (e.g., KMnO₄) with milder agents like tert-butyl hydroperoxide (TBHP) to preserve sensitive functional groups .
- Protecting groups : Use Boc or Fmoc groups to shield the piperidine nitrogen during trifluoromethoxy introduction, improving regioselectivity .
- Catalytic systems : Employ Ru-based catalysts for stereocontrolled hydroxylation, achieving >90% enantiomeric excess (ee) in chiral analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
